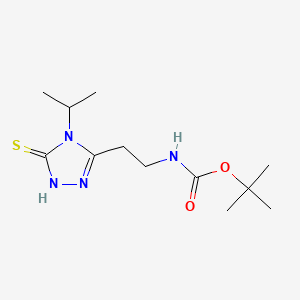

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural Analysis and Chemical Properties

The molecular structure and reactivity of compounds containing tert-butyl and triazolyl groups, such as tert-butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate, have been extensively studied. For instance, the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties provide insights into the molecular packing, atomic charge distribution, and molecular electrostatic potential map of related compounds (Boraei et al., 2021). Similarly, the synthesis and characterization of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives highlight the chemical modifications and properties of closely related structures (RashidiN. & BeradB., 2012).

Synthesis and Reactivity

Research has also focused on the synthesis and reactivity of these compounds, exploring how tert-butyl and triazolyl groups contribute to the stability and reactivity of the molecule. The synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines showcases the reactivity of similar frameworks and their potential in generating novel structures (Ivanov et al., 2018).

Application in Crystal Engineering

The tert-butyl group, often used to introduce steric bulk, plays a significant role in crystal engineering. For example, isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives demonstrate how bulky substituents like tert-butyl can affect molecular packing and interaction in the solid state, leading to unique crystal structures (Baillargeon et al., 2017).

Antimicrobial Activity

Some derivatives of tert-butyl carbazate have shown antimicrobial activity, indicating potential applications in the development of new therapeutic agents. Research on the synthesis and antimicrobial activity of certain oxadiazoles-thione and triazoles derivatives originating from tert-butyl carbazate reveals the bioactivity of these compounds against various microbial strains (Ghoneim & Mohamed, 2013).

Conductivity and Electronic Properties

Moreover, the modification of molecular structures with tert-butyl and related groups has been explored for their effects on electronic properties and conductivity. For instance, single-component conductors demonstrate how bulky substituents can influence the electronic structure and charge mobility of organic semiconductors, offering insights into the design of novel molecular metals and conductive materials (Filatre-Furcate et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound may have a broad range of potential targets.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The compound may affect a variety of biochemical pathways due to the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of indole derivatives, the compound may have a wide range of potential effects .

properties

IUPAC Name |

tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGCXMOAJUDTED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676817 |

Source

|

| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate | |

CAS RN |

1245806-45-4 |

Source

|

| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)

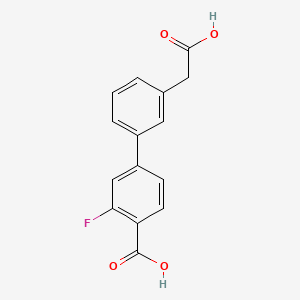

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)